molecular formula C19H21ClN4O3S2 B11189244 1-{[(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide

1-{[(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide

Cat. No.: B11189244
M. Wt: 453.0 g/mol
InChI Key: UVYKFYJCLIYDMN-UHFFFAOYSA-N
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Description

1-{[(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide is a complex organic compound that features a combination of chlorophenyl, sulfanyl, hydroxypyrimidinyl, and piperidine carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Chlorophenyl Sulfanyl Intermediate: This step involves the reaction of 4-chlorobenzenethiol with a suitable alkylating agent to form the chlorophenyl sulfanyl intermediate.

    Hydroxypyrimidinyl Group Introduction: The intermediate is then reacted with a hydroxypyrimidine derivative under controlled conditions to introduce the hydroxypyrimidinyl group.

    Acetylation and Piperidine Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{[(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to modify the functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

1-{[(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 1-{[(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C19H21ClN4O3S2

Molecular Weight

453.0 g/mol

IUPAC Name

1-[2-[[4-[(4-chlorophenyl)sulfanylmethyl]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]piperidine-4-carboxamide

InChI

InChI=1S/C19H21ClN4O3S2/c20-13-1-3-15(4-2-13)28-10-14-9-16(25)23-19(22-14)29-11-17(26)24-7-5-12(6-8-24)18(21)27/h1-4,9,12H,5-8,10-11H2,(H2,21,27)(H,22,23,25)

InChI Key

UVYKFYJCLIYDMN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CSC2=NC(=CC(=O)N2)CSC3=CC=C(C=C3)Cl

Origin of Product

United States

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